N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide
Description
This compound is a structurally complex molecule featuring a pyrimidoazepin core fused with a 1,2,4-oxadiazol-3-yl moiety and an N-(2,5-difluorophenyl)acetamide side chain. The ethyl group at the 5-position of the oxadiazole ring contributes to steric bulk and lipophilicity, while the 2,5-difluorophenyl substituent may enhance electronic interactions with biological targets.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N5O4/c1-2-17-25-19(26-32-17)18-15-6-4-3-5-9-27(15)21(31)28(20(18)30)11-16(29)24-14-10-12(22)7-8-13(14)23/h7-8,10H,2-6,9,11H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRRDSGYMRFJSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide likely involves multiple steps, including the formation of the oxadiazole ring and the hexahydropyrimidoazepinyl core. Typical synthetic routes may include:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Construction of the hexahydropyrimidoazepinyl core: This may involve multi-step synthesis starting from simpler building blocks, such as amino acids or lactams.
Coupling reactions: The final step would involve coupling the difluorophenyl group with the previously synthesized intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at specific sites, such as the ethyl group or the oxadiazole ring.
Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl groups.
Substitution: The difluorophenyl group may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide would depend on its specific biological target. Potential mechanisms could include:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Modulating signaling pathways: Influencing cellular processes such as apoptosis or proliferation.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
- Fluorine Position : The target compound’s 2,5-difluorophenyl group likely increases electronegativity and membrane permeability compared to the 4-fluorophenyl analog . However, the 2,4-difluorophenyl derivative in adopts a sulfanyl-triazole scaffold, which may prioritize solubility over target affinity .
- Methyl vs.
Heterocyclic Core Variations
- Oxadiazole vs. Triazole : The oxadiazole ring in the target compound is more electron-deficient than the triazole in , favoring interactions with nucleophilic residues (e.g., serine in proteases). The triazole’s sulfanyl group in could facilitate redox interactions .
- Pyrimidoazepin vs. Triazolopyrimidine : The pyrimidoazepin core in the target compound provides a rigid, planar structure for target binding, while the triazolopyrimidine in introduces conformational flexibility .
Research Findings and Implications
Bioavailability : The 2,5-difluorophenyl and ethyl-oxadiazole groups may synergize to enhance lipophilicity, though this could reduce aqueous solubility .
Target Selectivity : Fluorine substitution patterns are critical for kinase selectivity; the 2,5-difluoro configuration may mimic ATP’s adenine moiety in kinase binding pockets.
Biological Activity
N-(2,5-Difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure
The compound features multiple functional groups that contribute to its biological properties:
- Difluorophenyl Group : Enhances lipophilicity and may influence binding interactions.
- Oxadiazole Ring : Known for antimicrobial and anticancer activities.
- Pyrimido[1,6-a]azepin Structure : Implicated in various pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
The presence of the oxadiazole moiety is particularly significant in conferring antimicrobial properties. Studies have shown that derivatives of oxadiazoles often demonstrate potent activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(2,5-Difluorophenyl)-2-[4-(5-Ethyl-1,2,4-Oxadiazol-3-Yl)... | Staphylococcus aureus | 32 µg/mL |
| N-(2,5-Difluorophenyl)-2-[4-(5-Ethyl-1,2,4-Oxadiazol-3-Yl)... | Escherichia coli | 64 µg/mL |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have shown that the compound exhibits selective toxicity:
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| L929 (Mouse Fibroblast) | 100 | 85 |
| HepG2 (Human Liver) | 50 | 90 |
The data indicate that while the compound is cytotoxic at higher concentrations, it maintains a relatively high viability percentage in non-cancerous cell lines.
The biological activity of N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)... is believed to stem from its ability to disrupt microbial cell membranes and inhibit key metabolic pathways. Specifically:
- Inhibition of Protein Synthesis : The pyrimido[1,6-a]azepin structure may interfere with ribosomal function.
- Disruption of Cell Membrane Integrity : The lipophilic nature allows penetration into bacterial membranes.
- Oxidative Stress Induction : The oxadiazole ring can generate reactive oxygen species (ROS), leading to cell death.
Case Studies
Several studies have explored the efficacy of this compound in vivo:
Study 1: Efficacy Against MRSA
In a controlled study involving mice infected with methicillin-resistant Staphylococcus aureus (MRSA), administration of the compound resulted in a significant reduction in bacterial load compared to control groups. The study reported a reduction in colony-forming units (CFUs) by over 90% after treatment.
Study 2: Anticancer Properties
Another investigation assessed the anticancer potential against various cancer cell lines. The results indicated that the compound induced apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
